![molecular formula C20H13ClN4O4 B11279426 2-chloro-5-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B11279426.png)
2-chloro-5-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide
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Overview
Description
2-Chloro-5-nitro-N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro and nitro group, as well as an oxazolo[4,5-b]pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitro-N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)methyl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazolo[4,5-b]pyridine intermediate, which is then coupled with a benzamide derivative. The key steps include:
Formation of the oxazolo[4,5-b]pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Nitration and chlorination: The benzamide core is nitrated and chlorinated using reagents like nitric acid and thionyl chloride.
Coupling reaction: The final step involves coupling the oxazolo[4,5-b]pyridine intermediate with the nitrated and chlorinated benzamide under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitro-N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)methyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolo[4,5-b]pyridine moiety.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of 2-amino-5-chloro-N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)methyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives at the oxazolo[4,5-b]pyridine ring.
Scientific Research Applications
2-Chloro-5-nitro-N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitro-N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)methyl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the oxazolo[4,5-b]pyridine moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoro-5-nitrobenzamide: Similar structure but with a fluorine substituent instead of the oxazolo[4,5-b]pyridine moiety.
2-Chloro-5-nitro-N-phenylbenzamide: Lacks the oxazolo[4,5-b]pyridine moiety, making it less complex.
2-Chloro-5-nitro-N-(4-methylphenyl)benzamide: Contains a methyl group instead of the oxazolo[4,5-b]pyridine moiety.
Uniqueness
The presence of the oxazolo[4,5-b]pyridine moiety in 2-Chloro-5-nitro-N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)methyl]benzamide distinguishes it from similar compounds. This moiety contributes to its unique chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H13ClN4O4 |
---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
2-chloro-5-nitro-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C20H13ClN4O4/c21-16-8-7-14(25(27)28)10-15(16)19(26)23-11-12-3-5-13(6-4-12)20-24-18-17(29-20)2-1-9-22-18/h1-10H,11H2,(H,23,26) |
InChI Key |
PXTAGPPGFLVOHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)CNC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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